molecular formula C25H34N4OS B2930416 2-(4-(isopropylthio)phenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1904420-02-5

2-(4-(isopropylthio)phenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2930416
CAS No.: 1904420-02-5
M. Wt: 438.63
InChI Key: RDHXHAYOHAYJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic acetamide derivative featuring a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl moiety linked to a piperidin-4-yl group and a 4-(isopropylthio)phenyl substituent.

Properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4OS/c1-17(2)31-21-10-8-19(9-11-21)16-24(30)28-20-12-14-29(15-13-20)25-22-6-4-5-7-23(22)26-18(3)27-25/h8-11,17,20H,4-7,12-16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHXHAYOHAYJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a synthetic organic molecule characterized by a complex structure that includes an isopropylthio group and a tetrahydroquinazoline moiety. Its full IUPAC name is indicative of its intricate design aimed at modulating biological activity.

Molecular Formula : The molecular formula can be derived from its structure but is not explicitly provided here.

Pharmacological Effects

  • Psychoactive Properties : Compounds with similar structures have been noted for their psychoactive effects, potentially leading to altered perception and mood.
  • Analgesic Effects : If the compound acts on opioid receptors, it may exhibit pain-relieving properties.
  • Cognitive Effects : Depending on its interaction with neurotransmitter systems, it may influence cognitive functions such as memory and learning.

Toxicity and Side Effects

The safety profile of this compound remains largely uncharacterized due to the lack of extensive clinical studies. However, potential side effects could include:

  • Nausea and Vomiting : Common in psychoactive substances.
  • Anxiety or Paranoia : Particularly if serotonergic pathways are activated.
  • Dependence Potential : If opioid receptor activity is significant.

Comparative Analysis with Similar Compounds

Compound NameKey Biological ActivityNotes
2C-T-4Psychedelic effectsActs as a 5-HT2A agonist; similar structure
FentanylPotent analgesicHigh affinity for mu-opioid receptors
QuetiapineAntipsychoticModulates multiple neurotransmitter systems

Research Gaps

Despite the potential biological activities suggested by its structure, there is a notable lack of peer-reviewed studies specifically addressing the pharmacodynamics and pharmacokinetics of "2-(4-(isopropylthio)phenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide." Future research should focus on:

  • In Vitro Studies : Assessing receptor binding affinities and functional assays.
  • In Vivo Studies : Evaluating behavioral outcomes in animal models.
  • Toxicological Assessments : Establishing safety profiles through controlled studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and three analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound: 2-(4-(isopropylthio)phenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide Not explicitly provided* ~520 (estimated) - 4-(isopropylthio)phenyl
- 2-methyltetrahydroquinazoline
- Piperidine
Tetrahydroquinazoline fused ring; isopropylthio group for lipophilicity
Analog 1 : 2-[4-(2-Pyridinyl)piperazino]-N-(4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl)acetamide C₂₄H₂₃Cl₃N₄OS 521.89 - 2-pyridinylpiperazine
- Trichlorobenzylsulfanyl
Trichlorinated benzyl group enhances hydrophobicity; pyridine for π-π interactions
Analog 2 : 2-((1-(4-Methylpiperazin-1-yl)-2-oxohexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Not explicitly provided* ~550 (estimated) - 4-methylpiperazine
- Trifluoromethoxyphenyl
Trifluoromethoxy group improves metabolic stability; hexahydroquinazolinone core
Analog 3 : N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide C₂₄H₂₉N₃O₂S 423.6 - Benzooxazole
- Isopropylthio phenyl
Benzooxazole moiety may enhance DNA/protein binding; smaller molecular weight

*Molecular formulas for the target compound and Analog 2 were inferred from IUPAC names.

Structural and Functional Insights

Core Scaffolds: The target compound and Analog 2 share a tetrahydroquinazoline core, which is associated with kinase inhibition (e.g., EGFR or VEGFR) due to its planar aromaticity and hydrogen-bonding capacity . In contrast, Analog 1 employs a pyridinylpiperazine group, likely enhancing solubility and receptor interaction . Analog 3 replaces the tetrahydroquinazoline with a benzooxazole, a heterocycle known for intercalation or enzymatic inhibition .

Conversely, Analog 1’s trichlorobenzylsulfanyl group adds significant hydrophobicity, which may reduce solubility . Electron-Withdrawing Groups: Analog 2’s trifluoromethoxy group enhances metabolic stability and electron-deficient aromatic interactions, a common strategy in drug design .

Molecular Weight and Drug-Likeness :

  • The target compound (~520 Da) and Analog 1 (521.89 Da) approach the upper limit of Lipinski’s rule (500 Da), which may affect oral bioavailability. Analog 3 (423.6 Da) adheres more closely to these guidelines .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:

  • Tetrahydroquinazoline derivatives (target and Analog 2) are promising for kinase-targeted therapies but may require structural optimization to balance solubility and potency.
  • Halogenated substituents (e.g., trichlorobenzyl in Analog 1) improve binding affinity but risk toxicity and poor pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(isopropylthio)phenyl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine and thioether intermediates. A typical approach involves:
  • Condensation of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine with a substituted piperidin-4-yl precursor.
  • Subsequent coupling with 4-(isopropylthio)phenylacetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/dioxane mixtures) to achieve >95% purity. NMR and LC-MS should confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm), piperidine/quinazoline protons (δ 2.5–4.0 ppm), and isopropylthio groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
  • HPLC-MS : Monitor purity and molecular ion peaks (e.g., [M+H]+ at m/z ~480) using reverse-phase C18 columns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays : Test kinase inhibition (e.g., EGFR, PI3K) or receptor binding (e.g., GPCRs) at concentrations 1–100 μM .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility : Measure in PBS/DMSO mixtures to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., GluN1 subunit). Prioritize poses with hydrogen bonds to amide/quinazoline groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC50 values .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Metabolic Stability : Test hepatic microsomal clearance (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • PK/PD Modeling : Integrate plasma concentration-time profiles with efficacy data to refine dosing regimens .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Methodological Answer :
  • Core Modifications : Replace isopropylthio with trifluoromethylthio to enhance lipophilicity (LogP ↑ 0.5–1.0) .
  • Piperidine Substitutions : Introduce sp³-hybridized groups (e.g., cyclopropyl) to restrict conformational flexibility and reduce off-target effects .
  • High-Throughput Screening : Test 50–100 analogs in kinase panels to map selectivity cliffs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 85%) for analogous compounds?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC or in situ IR to identify intermediate bottlenecks (e.g., incomplete amide coupling) .
  • Parameter Optimization : Screen solvents (DMF vs. THF), catalysts (e.g., DMAP), and temperatures (25°C vs. 40°C) using DoE (Design of Experiments) .
  • Cross-Validation : Reproduce protocols from independent sources and compare HPLC purity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.